molecular formula C8H9NO2 B049507 2-Ethylisonicotinic acid CAS No. 3376-96-3

2-Ethylisonicotinic acid

Cat. No. B049507
CAS RN: 3376-96-3
M. Wt: 151.16 g/mol
InChI Key: YRCQSPCQYCXBJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-ethylisonicotinic acid often involves multi-step chemical reactions, including ethylation, hydrolysis-acidification, and Knoevenagel reactions. For instance, the synthesis of 2-ethylacrylic acid utilizes diethyl malonate as a raw material, undergoing a series of reactions to achieve the desired product, showcasing a methodology that might be applicable or analogous in synthesizing 2-ethylisonicotinic acid (Wang Yan-jun, 2003). Additionally, the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide via nucleophilic displacement reaction highlights the versatility of reactions in creating isonicotinic acid derivatives, which may offer insights into the synthesis strategies for 2-ethylisonicotinic acid (J. Amartey et al., 2002).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals the importance of substituent effects on the overall conformation and reactivity. For example, the study of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid provides insights into how different functional groups affect the molecular geometry and electronic structure, which could be relevant for understanding the structural characteristics of 2-ethylisonicotinic acid (T. Baul et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving isonicotinic acid derivatives often highlight the reactivity of the pyridine ring and the influence of substituents on chemical behavior. The reactivity patterns observed in the synthesis and reactions of esters of variously substituted isonicotinic acids can provide valuable information on the types of chemical transformations 2-ethylisonicotinic acid might undergo (T. Smirnova & M. Y. Gavrilov, 1996).

Physical Properties Analysis

The physical properties of isonicotinic acid derivatives, such as boiling points, melting points, and crystallization behavior, are crucial for understanding their stability, solubility, and suitability for various applications. For example, the study on the synthesis and characterization of 2-ethylacrylic acid provides data on boiling points, which are essential for the distillation and purification of such compounds (Wang Yan-jun, 2003).

Chemical Properties Analysis

The chemical properties of 2-ethylisonicotinic acid, such as acidity, reactivity towards nucleophiles or electrophiles, and behavior in various chemical environments, can be inferred from studies on similar compounds. For instance, the examination of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated reactions offers insights into the nucleophilic and electrophilic reactions that 2-ethylisonicotinic acid may undergo, highlighting its potential reactivity and applications in organic synthesis (Kishore Thalluri et al., 2014).

Scientific Research Applications

  • Industrial Chemistry

    • Application : Nicotinic acid, a derivative of isonicotinic acid, is used in various industrial applications .
    • Methods : Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .
    • Results : The world produced 34,000 tons of nicotinic acid in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .
  • Agriculture

    • Application : Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids are being explored as potential weapons against plant diseases .
    • Methods : The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
    • Results : Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
  • Pharmaceuticals

    • Application : Isonicotinic acid and its derivatives are used in the pharmaceutical industry . For example, 2-Ethylisonicotinic acid thioamide is a compound that has been studied for its potential uses .
    • Methods : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. This information is typically found in the scientific literature or patent applications related to the compound .
    • Results : The results or outcomes obtained would also depend on the specific derivative and its intended use. This information is typically found in the scientific literature or patent applications related to the compound .
  • Plant Protection

    • Application : Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids are being explored as potential weapons against plant diseases .
    • Methods : The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
    • Results : Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .
  • Chemical Synthesis

    • Application : Isonicotinic acid and its derivatives, including 2-Ethylisonicotinic acid, are often used as intermediates in the synthesis of more complex chemical compounds .
    • Methods : The specific methods of synthesis would depend on the specific derivative and the target compound. This information is typically found in the scientific literature or patent applications related to the compound .
    • Results : The results or outcomes obtained would also depend on the specific derivative and the target compound. This information is typically found in the scientific literature or patent applications related to the compound .
  • Plant Health Protection

    • Application : Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids are being explored as potential weapons against plant diseases .
    • Methods : The use of suitable substances (elicitors) stimulates the immune system of plants, which makes them resistant to infections even before the first symptoms appear .
    • Results : Plant resistance induction efficacy tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) .

Future Directions

While specific future directions for 2-Ethylisonicotinic acid are not detailed in the search results, it’s worth noting that similar compounds like iodine clocks have a promising future in materials science . The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

properties

IUPAC Name

2-ethylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCQSPCQYCXBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435857
Record name 2-ethylpyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylisonicotinic acid

CAS RN

3376-96-3
Record name 2-ethylpyridine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Y OKUDA - Review of Polarography, 1963 - jstage.jst.go.jp
In 1956 Libermann succeeded to synthesize 2-ethylthioisonicotinamide(1314 Th) by substituting ethyl group at a-position of thioisonicotinamide, which was also originally synthesized …
Number of citations: 4 www.jstage.jst.go.jp
JP Johnston, PO Kane, MR Kibby - Journal of Pharmacy and …, 1967 - academic.oup.com
… These consisted of six fluorescent and four nonfluorescent metabolites, three of the latter being identified as 2-ethylisonicotinamide, 2-ethylisonicotinic acid and inorganic sulphate. A …
Number of citations: 42 academic.oup.com
ANNH TRACY, RC ELDERFIELD - The Journal of Organic …, 1941 - ACS Publications
… carboxy-6-ethyl-2-pyridone (VIII), which, on replacement of the hydroxyl group by hydrogen through the chloro derivative and catalytic reduction ofthe latter, gave 2-ethylisonicotinic acid …
Number of citations: 9 pubs.acs.org
HD Eilhauer, G Reckling - Archiv der Pharmazie und Berichte der …, 1966 - europepmc.org
[Description of 2-ethylisonicotinic acid thioamide by radical alkylation of 4-substituted pyridine derivatives. 2. Tuberculostatics]. - … [Description of 2-ethylisonicotinic acid …
Number of citations: 2 europepmc.org
N Rist - Problemy Tuberkuleza, 1959 - europepmc.org
[Thioamide of 2-ethylisonicotinic acid, a new antituberculous preparation active on isoniazid-resistant bacilli]. - Abstract - Europe PMC … [Thioamide of 2-ethylisonicotinic acid, a new …
Number of citations: 1 europepmc.org
D Korunčev, I Babič - Journal of Pharmaceutical Sciences, 1974 - Wiley Online Library
… The data in Table I1 show that the thiosemicarbazide and most N-arylsulfonyl hydrazides of 2-ethylisonicotinic acid (Compounds 1 and 4-7) possess rather weak tuberculostatic …
Number of citations: 5 onlinelibrary.wiley.com
K Johnsson, DS King, PG Schultz - Journal of the American …, 1995 - ACS Publications
1 2 3 4 5 little is known about their mode of action on a molecular level.* 1 The study of resistant strains has shown that a single missense mutation in the inhA gene of Mycobacterium …
Number of citations: 305 pubs.acs.org
MJ Gibson, WH Hunter - Journal of Pharmacy and …, 1969 - academic.oup.com
… Ethionamide (Zethylisonicotinic acid thioamide) and its sulphoxide are excreted by man as 2ethylisonicotinamide and 2-ethylisonicotinic acid (Bieder & Mazeau, 1964 ; Bieder, Brunel & …
Number of citations: 4 academic.oup.com
JK Seydel, KJ Schaper, E Wempe… - Journal of Medicinal …, 1976 - ACS Publications
Quantitative structure-activity studies have been performedfor a series of 2-substituted isonicotinic acid hydrazides by correlating electronic, steric, and lipophilic properties of the …
Number of citations: 110 pubs.acs.org
BSB Gxoyiya - 2007 - core.ac.uk
… 2-Ethylisonicotinic acid thioamide (ethionamide) 55 is a second-generation sulfurcontaining antituberculostic agent, which was introduced in 1966 and which is structurally similar to …
Number of citations: 2 core.ac.uk

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